molecular formula C15H16N6OS B2570997 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034505-21-8

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2570997
CAS No.: 2034505-21-8
M. Wt: 328.39
InChI Key: UKAYUPLZEBYWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea features a pyrazine-pyrazole-urea scaffold with a thiophen-2-ylmethyl substituent. Its structure combines a pyrazine ring (a nitrogen-rich heterocycle), a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms), and a urea linkage (–NH–CO–NH–) tethered to a thiophene group.

Properties

IUPAC Name

1-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-15(19-10-12-2-1-9-23-12)18-6-8-21-7-3-13(20-21)14-11-16-4-5-17-14/h1-5,7,9,11H,6,8,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAYUPLZEBYWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the pyrazinyl group: The pyrazinyl group can be introduced via nucleophilic substitution or coupling reactions.

    Formation of the thiophene ring: The thiophene ring can be synthesized through cyclization of suitable precursors.

    Urea formation: The final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Features

The target compound’s unique combination of pyrazine, pyrazole, urea, and thiophene groups distinguishes it from structurally related molecules. Key comparisons include:

Compound Name / Reference Core Structure Substituents / Functional Groups Key Structural Differences
Target Compound Pyrazine-pyrazole-urea Thiophen-2-ylmethyl, ethyl linker Pyrazine core; urea-thiophene combination
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Pyrazoline Nitrophenyl, thienyl Pyrazoline (non-aromatic) vs. pyrazole
1-(4-Methoxyphenyl)-3-(pyrazol-3-yl)urea Pyrazole-urea 4-Methoxyphenyl, hydroxymethyl Absence of pyrazine/thiophene
1-(Pyridin-3-yl)-3-(triazol-4-yl)urea Triazole-pyridine-urea 3-Nitrophenyl, methyl Triazole core vs. pyrazole; pyridine vs. pyrazine
Trifluoromethyl-pyrazole-pyrrolotriazolopyrazine urea Pyrrolo-triazolo-pyrazine-urea Trifluoromethyl, methyl groups Complex fused-ring system vs. simpler pyrazine-pyrazole

Key Observations :

  • The thiophen-2-ylmethyl group may improve solubility or π-stacking capabilities relative to alkyl or nitro-substituted derivatives .
Physicochemical and Functional Properties
  • Electronic Properties : Pyrazine’s electron-deficient nature and thiophene’s electron-rich system may create intramolecular charge-transfer states, akin to pyrazoline-based electroluminescent materials .
  • Biological Activity : Urea derivatives often exhibit enzyme inhibition (e.g., MAO-B inhibitors in ) or anticancer activity (e.g., triazine-urea analogs in ). The thiophene moiety could modulate pharmacokinetics, as seen in sulfonamide-based therapeutics .
  • Crystallography : While employed X-ray crystallography and DFT for pyrazoline-thiophene derivatives , the target compound’s structural data (e.g., bond angles, packing) remain uncharacterized in the evidence.

Biological Activity

The compound 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a unique combination of a pyrazinyl group, a pyrazole ring, and a thiophenyl moiety linked through a urea functional group. The structural formula can be represented as follows:

C14H15N5OS\text{C}_{14}\text{H}_{15}\text{N}_5\text{OS}

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit notable antimicrobial activities. In studies involving derivatives of pyrazolyl-thiazole compounds, significant inhibition zones were observed against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 250 μg/mL . The incorporation of thiophene and pyrazole groups enhances the interaction with microbial targets, suggesting that our compound may similarly exhibit significant antimicrobial effects.

Anti-inflammatory Effects

Compounds containing pyrazole rings are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. The structural similarity of this compound to known anti-inflammatory agents suggests potential efficacy in reducing inflammation.

Antioxidant Activity

The antioxidant potential of related pyrazole compounds has been explored through DPPH and hydroxyl radical scavenging assays. These studies demonstrated that certain derivatives possess significant antioxidant properties, which may be attributed to their ability to donate electrons and stabilize free radicals . The presence of both the pyrazole and thiophene rings in our compound could enhance its electron-donating capacity.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. For instance, the urea linkage may facilitate binding to carbonic anhydrase or cyclooxygenase enzymes, leading to inhibition of their activity. Molecular docking studies have suggested favorable interactions between similar compounds and their biological targets, indicating that our compound could follow suit .

Case Studies

Several studies have investigated compounds structurally similar to this compound:

StudyFindings
Demonstrated significant antibacterial activity against Bacillus subtilis and Candida albicans.
Reported inhibition of COX enzymes by pyrazole derivatives, suggesting anti-inflammatory potential.
Explored antioxidant properties in various assays, highlighting the therapeutic potential of related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.